molecular formula C8H15N3 B13269989 C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine

Cat. No.: B13269989
M. Wt: 153.22 g/mol
InChI Key: SRZBTNYOFYINKL-UHFFFAOYSA-N
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Description

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The isopropyl and methyl groups attached to the pyrazole ring contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine typically involves the reaction of 1-isopropyl-3-methyl-1H-pyrazole with formaldehyde and a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Biological Activity

C-(1-Isopropyl-3-methyl-1H-pyrazol-4-YL)-methylamine is a synthetic compound classified within the pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by their unique nitrogen-containing structure, which contributes to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H15N3
  • Molecular Weight : 153.22 g/mol
  • CAS Number : 1007540-98-8
  • Structure : The compound features an isopropyl group and a methylamine moiety attached to the pyrazole ring, enhancing its chemical reactivity and biological potential.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anti-inflammatory Properties : Compounds within the pyrazole family have shown promise in inhibiting inflammatory pathways. Studies indicate that structural modifications can enhance anti-inflammatory effects, potentially through the inhibition of NF-κB signaling pathways .
  • Antimicrobial Activity : Research has highlighted the potential of pyrazole derivatives as antimicrobial agents. The presence of specific substituents can influence their efficacy against various bacterial strains .
  • Anticancer Activity : Some pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have demonstrated significant growth inhibition in tumor cells, indicating their potential as anticancer agents .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory responses and cancer progression.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors or signaling pathways, modulating cellular responses to stimuli.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NF-κB signaling
AntimicrobialDisruption of bacterial cell walls
AnticancerInduction of apoptosis in tumor cells

Case Study 1: Anti-inflammatory Activity

In a study evaluating a range of pyrazolo[1,5-a]quinazoline compounds, several derivatives exhibited IC50 values below 50 μM against LPS-induced inflammatory markers. The structural features that enhanced their activity included specific substitutions on the pyrazole ring .

Case Study 2: Anticancer Efficacy

Research conducted on various pyrazole derivatives indicated that modifications at the 4-position significantly increased cytotoxicity against cancer cell lines such as HeLa and MCF-7. For example, a derivative similar to this compound displayed an IC50 value of approximately 14.31 µM against MCF-7 cells .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(3-methyl-1-propan-2-ylpyrazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-6(2)11-5-8(4-9)7(3)10-11/h5-6H,4,9H2,1-3H3

InChI Key

SRZBTNYOFYINKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C(C)C

Origin of Product

United States

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